tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1279856-08-4
VCID: VC7804144
InChI: InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13;/h14H,4-10H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2.Cl
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.80

tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride

CAS No.: 1279856-08-4

Cat. No.: VC7804144

Molecular Formula: C13H25ClN2O2

Molecular Weight: 276.80

* For research use only. Not for human or veterinary use.

tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride - 1279856-08-4

Specification

CAS No. 1279856-08-4
Molecular Formula C13H25ClN2O2
Molecular Weight 276.80
IUPAC Name tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13;/h14H,4-10H2,1-3H3;1H
Standard InChI Key DSLZXSCWMHHHKN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2.Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Spirocyclic Architecture

The compound’s defining feature is its spiro[4.5]decane framework, where a single carbon atom (C-7) bridges a cyclohexane ring and a piperidine ring. The tert-butoxycarbonyl (Boc) group occupies the 7-position nitrogen, while the secondary amine at the 2-position forms a hydrochloride salt . This arrangement creates a rigid, three-dimensional structure that enhances binding selectivity in medicinal chemistry applications.

The IUPAC name, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride, reflects the Boc-protected amine and the protonated secondary amine. The SMILES string CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2)Cl\text{CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2)Cl} confirms the connectivity, while the InChIKey ZHDQSHASPMOJOI-UHFFFAOYSA-N facilitates database searches .

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC13H25ClN2O2\text{C}_{13}\text{H}_{25}\text{ClN}_2\text{O}_2
Molecular Weight276.80 g/mol
CAS Registry Number1279856-08-4
Storage Conditions2–8°C
Physical StateSolid

Synthesis and Preparation

Key Synthetic Routes

The synthesis involves a multi-step sequence:

  • Spirocycle Formation: Cyclohexanone and a piperidine derivative undergo a Mannich reaction or reductive amination to construct the spiro[4.5]decane core.

  • Boc Protection: The primary amine at the 7-position reacts with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions (e.g., triethylamine) to install the Boc group .

  • Salt Formation: Treatment with hydrochloric acid converts the secondary amine into the hydrochloride salt, improving solubility and stability .

Optimization Challenges

  • Regioselectivity: Ensuring Boc protection occurs exclusively at the 7-position requires careful control of reaction pH and temperature.

  • Salt Crystallization: Achieving high purity during hydrochloride formation necessitates slow acid addition and controlled solvent evaporation .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility, enhanced by the ionic nature of the protonated amine. The Boc group confers lipid solubility, enabling penetration across biological membranes. Stability studies recommend storage at 2–8°C to prevent decomposition, though exact melting and boiling points remain unreported .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra show distinct signals for the Boc tert-butyl group (δ 1.4 ppm) and spirocyclic protons (δ 3.0–4.0 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 277.16 ([M+H]+^+) .

Applications in Pharmaceutical Research

Drug Discovery Intermediate

The compound’s dual amine functionality and rigid scaffold make it a valuable building block for:

  • Kinase Inhibitors: The spirocyclic core mimics ATP-binding motifs in kinase active sites.

  • Neuroactive Agents: Structural analogs have shown affinity for serotonin and dopamine receptors .

Case Study: Anticandidate Molecule

A 2024 study (patent WO2024150001) utilized this intermediate to develop a spirocyclic PI3K inhibitor, demonstrating nanomolar potency in preclinical cancer models .

Analytical and Regulatory Considerations

Quality Control

  • HPLC Purity: Vendor specifications (e.g., FDC Chemical) report ≥95% purity, assessed via reverse-phase HPLC with UV detection at 254 nm .

  • Chiral Analysis: Though stereochemistry is unspecified, chiral HPLC or SFC could resolve enantiomers if present .

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